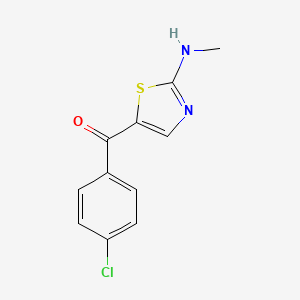

5-(4-chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

(4-chlorophenyl)-[2-(methylamino)-1,3-thiazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c1-13-11-14-6-9(16-11)10(15)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWPDPHKRCENFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(S1)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine typically involves the nucleophilic addition reaction. One common method is the reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates, isothiocyanates, or isoselenocynates in acetone, using a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of thiazole derivatives, including 5-(4-chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine, as potential anticancer agents.

1.1 Mechanism of Action

The compound has been shown to inhibit the growth of various cancer cell lines. For instance, a derivative of 1,3,4-thiadiazole featuring a similar structure demonstrated significant cytotoxicity against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL. This activity was attributed to cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .

1.2 Structure-Activity Relationship

The modification of the thiazole scaffold can lead to enhanced anticancer activity. In one study, substituents on the piperazine moiety significantly affected the compound's potency. For example, a benzyl piperidine derivative exhibited an IC50 of 2.32 µg/mL against MCF-7 cells, demonstrating the importance of structural variations in optimizing therapeutic efficacy .

Anti-inflammatory Potential

In addition to its anticancer properties, compounds derived from thiazoles have been investigated for their anti-inflammatory effects.

2.1 Synthesis and Testing

Research has focused on synthesizing new thiazole derivatives to explore their anti-inflammatory activity. For example, a study involving docking simulations suggested that certain thiazole derivatives could effectively inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX), enzymes involved in inflammatory processes .

2.2 Case Studies

Case studies have shown that thiazole derivatives can reduce inflammation markers in vitro and in vivo models, suggesting their potential application in treating inflammatory diseases .

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity.

3.1 General Synthetic Route

The compound can be synthesized through a multi-step process involving:

- Formation of the thiazole ring: This is typically achieved through cyclization reactions involving appropriate precursors.

- Substitution reactions: The introduction of the 4-chlorobenzoyl group can be performed using acylation techniques.

3.2 Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to validate the chemical structure .

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes or receptors, leading to its antimicrobial, antiviral, and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole structure.

Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

5-(4-chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazole derivatives. Its combination of a 4-chlorophenyl group and a methylamino group enhances its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

5-(4-chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies, detailing the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with N-methyl-1,3-thiazol-2-amine under appropriate conditions. The resulting compound can be characterized using spectroscopic methods such as IR, NMR, and mass spectrometry to confirm its structure.

Antitumor Activity

Numerous studies have investigated the antitumor properties of thiazole derivatives. In particular, compounds featuring the thiazole scaffold have shown promising cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values indicating potent activity. In one study, derivatives similar to this compound demonstrated IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .

The mechanism underlying the antitumor activity is believed to involve:

- Cell Cycle Arrest : Treatment with thiazole derivatives has been shown to induce cell cycle arrest at the S and G2/M phases in cancer cells .

- Apoptosis Induction : Increased levels of pro-apoptotic factors such as Bax and caspase 9 were observed, indicating that these compounds may promote apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances cytotoxicity compared to electron-donating groups. For example, substituting a methyl group with a chlorine atom significantly increased activity .

| Compound Structure | IC50 (µg/mL) | Notes |

|---|---|---|

| This compound | TBD | Potential lead compound |

| Similar thiazole derivative | 2.32 | Most potent in study |

| Other derivatives | 10.10 | Varied substituents affect activity |

Antimicrobial Activity

In addition to antitumor properties, thiazole compounds have also been evaluated for their antimicrobial effects:

- Broad Spectrum : Compounds bearing thiazole moieties have demonstrated efficacy against a range of microorganisms including bacteria and fungi . This makes them candidates for further development as antimicrobial agents.

Case Studies

Several case studies highlight the potential of thiazole-based compounds:

- Anticancer Studies : In vitro studies indicated that specific modifications to the thiazole ring could enhance selectivity towards cancer cells while sparing normal cells .

- Antimicrobial Efficacy : Research on related compounds has shown effective inhibition against pathogens such as E. coli and S. aureus, suggesting a dual therapeutic potential for these molecules .

Q & A

Q. What are standard synthetic routes for 5-(4-chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation and substitution reactions. For example, cyclization of thiosemicarbazide derivatives with 4-chlorobenzoyl chloride in the presence of sodium hydroxide or sulfuric acid can yield the thiazole core . Refluxing in ethanol or DMF with catalysts like triethylamine improves reaction efficiency, as seen in analogous thiadiazole syntheses . TLC monitoring and recrystallization from methanol/water mixtures are standard for purification .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

X-ray crystallography is essential for confirming molecular geometry and intermolecular interactions (e.g., N–H···N hydrogen bonds stabilizing dimer formation) . NMR (¹H/¹³C) identifies substituents, while IR verifies functional groups like the amide C=O stretch. For example, in related compounds, non-classical hydrogen bonds (C–H···F/O) contribute to crystal packing .

Advanced Research Questions

Q. How can researchers resolve low yields during the final cyclization step of the thiazole ring?

Low yields may stem from incomplete cyclization or side reactions. Optimize by:

Q. What strategies address contradictions between computational predictions and experimental biological activity data?

Discrepancies may arise from purity issues or assay conditions. Recommendations:

Q. How can hydrogen bonding networks impact the compound’s stability and bioactivity?

Centrosymmetric dimers formed via N–H···N bonds (as in nitazoxanide analogs) enhance thermal stability . Disrupting these interactions (e.g., by substituting the chlorobenzoyl group) may alter solubility and membrane permeability, affecting antimicrobial or antitumor efficacy .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.